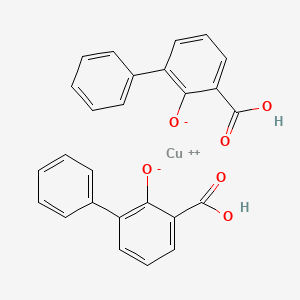![molecular formula C20H24N2O2 B13804721 Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- CAS No. 65087-13-0](/img/structure/B13804721.png)
Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- is a complex organic compound characterized by its phenolic structure and the presence of nitrilomethylidyne groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- typically involves the reaction of 2-methyl-1,5-pentanediamine with salicylaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or alkylated phenolic derivatives.
Applications De Recherche Scientifique
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrilomethylidyne groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar structure but with an ethanediyl linker instead of a pentanediyl linker.
Phenol, 2-methyl-5-(1-methylethyl)-: Similar phenolic structure but different substituents on the aromatic ring
Uniqueness
Phenol, 2,2’-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis- is unique due to its specific combination of phenolic and nitrilomethylidyne groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methyl-1,5-pentanediyl linker also differentiates it from other similar compounds, providing unique steric and electronic properties .
Propriétés
Numéro CAS |
65087-13-0 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[[5-[(2-hydroxyphenyl)methylideneamino]-4-methylpentyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O2/c1-16(13-22-15-18-9-3-5-11-20(18)24)7-6-12-21-14-17-8-2-4-10-19(17)23/h2-5,8-11,14-16,23-24H,6-7,12-13H2,1H3 |
Clé InChI |
IPIHECIYBVDAFT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN=CC1=CC=CC=C1O)CN=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


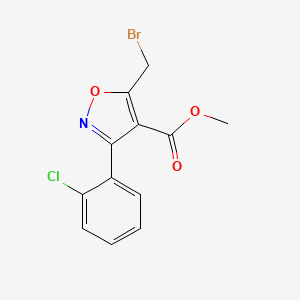
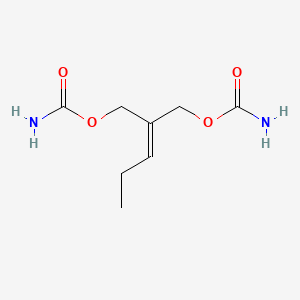

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

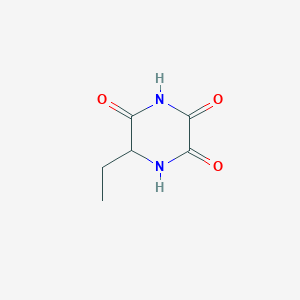
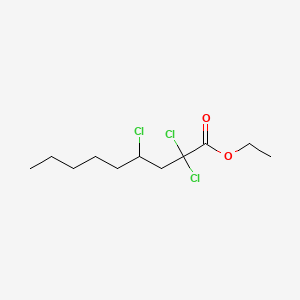

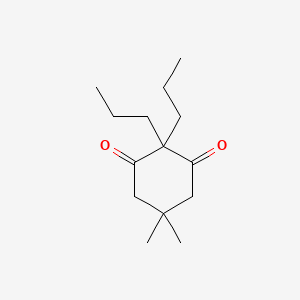
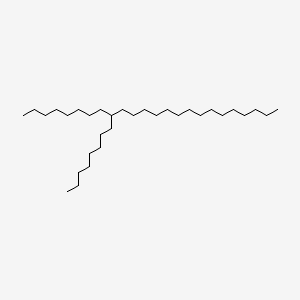


![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
